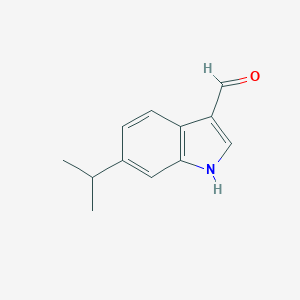

6-Isopropylindole-3-carboxaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

6-propan-2-yl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-8(2)9-3-4-11-10(7-14)6-13-12(11)5-9/h3-8,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJUTJHDGBYGSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C(=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170489-34-6 | |

| Record name | 6-Isopropylindole-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profile and Chemical Transformations of 6 Isopropylindole 3 Carboxaldehyde

Reactions at the Aldehyde Functional Group

The aldehyde moiety (-CHO) is a versatile functional group characterized by an electrophilic carbonyl carbon and a weakly acidic α-hydrogen. It readily participates in transformations that modify its oxidation state or build more complex carbon skeletons.

The oxidation of aldehydes to carboxylic acids is a fundamental and efficient organic transformation. nih.gov 6-Isopropylindole-3-carboxaldehyde can be converted to 6-isopropylindole-3-carboxylic acid using a range of oxidizing agents. This conversion is significant as it transforms the electron-withdrawing aldehyde into a carboxylic acid group, which can serve as a precursor for esters, amides, and other derivatives. The choice of oxidant can be tailored based on desired reaction conditions, such as mildness and functional group tolerance. organic-chemistry.org

Common methods involve chromium-based reagents like chromic acid (generated from CrO₃ or K₂Cr₂O₇ in acidic solution), which are powerful oxidants capable of this transformation. masterorganicchemistry.comreddit.com For greener and milder alternatives, organocatalytic systems, such as N-hydroxyphthalimide (NHPI) with oxygen as the terminal oxidant, or reagents like Oxone, can be employed to achieve high yields without the need for heavy metals. organic-chemistry.org Another approach involves the use of iron(III) nitrate (B79036) in water under hydrothermal conditions, presenting an environmentally benign method for aldehyde oxidation. nih.gov

Table 1: Selected Methods for the Oxidation of Aldehydes to Carboxylic Acids

| Oxidizing Agent/System | Typical Conditions | Key Features |

| Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Aqueous acidic solution | Strong, traditional oxidant; high efficiency. reddit.com |

| Oxone (Potassium Peroxymonosulfate) | Acetonitrile (B52724)/Water | Mild, metal-free, and efficient. organic-chemistry.org |

| N-Hydroxyphthalimide (NHPI) / O₂ | Organic solvent or water | Organocatalytic, uses aerobic oxygen as the oxidant. organic-chemistry.org |

| Iron(III) Nitrate (Fe(NO₃)₃) | Water, hydrothermal | Green chemistry approach, avoids toxic catalysts. nih.gov |

The aldehyde group can be readily reduced to a primary alcohol, yielding (6-isopropyl-1H-indol-3-yl)methanol. This transformation is typically accomplished with high chemoselectivity using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reagent for this purpose, often used in alcoholic solvents like ethanol (B145695) or methanol. google.com It selectively reduces aldehydes and ketones without affecting less reactive functional groups like esters or the indole (B1671886) ring itself. For more robust reductions, lithium aluminum hydride (LiAlH₄) can be used, although its higher reactivity requires anhydrous conditions and careful handling. A patented method for the synthesis of the related indole-3-carbinol (B1674136) highlights the use of NaBH₄ in an alcohol medium, a process directly applicable to the 6-isopropyl derivative. google.com

Table 2: Reagents for the Reduction of this compound

| Reducing Agent | Solvent | Product |

| Sodium Borohydride (NaBH₄) | Ethanol, Methanol | (6-isopropyl-1H-indol-3-yl)methanol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF (anhydrous) | (6-isopropyl-1H-indol-3-yl)methanol |

Condensation reactions involving the aldehyde group are pivotal for extending the carbon framework. This compound can act as the electrophilic partner in several classic condensation reactions. In the Knoevenagel condensation, it can react with active methylene (B1212753) compounds (compounds with a CH₂ group flanked by two electron-withdrawing groups, such as malonic esters or cyanoacetates) in the presence of a weak base. nih.gov This reaction first involves a nucleophilic addition to the aldehyde followed by dehydration to form a new carbon-carbon double bond. nih.gov

Similarly, in an aldol-type condensation, the aldehyde can react with enolates derived from ketones or other aldehydes to form β-hydroxy carbonyl compounds, which may subsequently dehydrate to yield α,β-unsaturated carbonyls. libretexts.org These reactions provide a powerful route to substituted indole derivatives with extended side chains at the 3-position.

Table 3: Potential Condensation Reactions

| Reaction Name | Reactant Partner | Base/Catalyst | Resulting Product Structure |

| Knoevenagel Condensation | Diethyl malonate | Piperidine, Pyridine | Diethyl 2-((6-isopropyl-1H-indol-3-yl)methylene)malonate |

| Aldol Condensation | Acetone (enolate) | NaOH, KOH | 4-(6-isopropyl-1H-indol-3-yl)but-3-en-2-one (after dehydration) |

| Wittig Reaction | Phosphonium ylide (e.g., Ph₃P=CH₂) | 3-vinyl-6-isopropyl-1H-indole |

The polarized carbon-oxygen double bond of the aldehyde group makes the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.com This reaction, known as nucleophilic addition, transforms the sp²-hybridized carbonyl carbon into a tetrahedral, sp³-hybridized carbon. libretexts.org

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are potent nucleophiles that can add to the aldehyde to form secondary alcohols after an acidic workup. For instance, reaction with methylmagnesium bromide would yield 1-(6-isopropyl-1H-indol-3-yl)ethanol. The addition of cyanide ion (from NaCN or KCN) leads to the formation of a cyanohydrin, a versatile intermediate that can be hydrolyzed to an α-hydroxy acid or reduced to an amino alcohol.

Table 4: Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Intermediate Product | Final Product (after workup) |

| Alkyl Group | Methylmagnesium Bromide (CH₃MgBr) | Magnesium alkoxide | 1-(6-isopropyl-1H-indol-3-yl)ethanol |

| Hydride Ion | Sodium Borohydride (NaBH₄) | Alkoxide | (6-isopropyl-1H-indol-3-yl)methanol |

| Cyanide Ion | Sodium Cyanide (NaCN) / H⁺ | Cyanohydrin | 2-hydroxy-2-(6-isopropyl-1H-indol-3-yl)acetonitrile |

Reactivity of the Indole Nucleus

The indole ring is an electron-rich aromatic system that typically undergoes electrophilic substitution, preferentially at the C3 position. However, in this compound, this position is already substituted.

The regiochemical outcome of electrophilic substitution on the this compound ring is determined by the combined directing effects of the substituents. The indole nucleus itself is highly activated towards electrophilic attack. The aldehyde group at C3 is an electron-withdrawing, deactivating group, which would tend to direct incoming electrophiles to the meta-positions within the benzene (B151609) ring (C5 and C7). organicmystery.com Conversely, the isopropyl group at C6 is an electron-donating, activating group, which directs incoming electrophiles to its ortho (C5 and C7) and para (no para position available) positions.

Given that both the deactivating -CHO group and the activating -C₃H₇ group direct electrophiles to the C5 and C7 positions, these sites are the most probable locations for substitution. The C2 position is also a potential site for substitution, as the pyrrole (B145914) ring is generally more reactive than the benzene ring. However, the presence of the bulky aldehyde at C3 may provide some steric hindrance. Therefore, electrophilic reactions such as nitration (using HNO₃/H₂SO₄), halogenation (using Br₂ or SO₂Cl₂), or Friedel-Crafts acylation would be expected to occur primarily at the C5 and/or C7 positions of the indole nucleus. The precise ratio of isomers would depend on the specific reaction conditions and the nature of the electrophile.

N-Functionalization and Protecting Group Strategies for Indoles

The presence of the N-H bond in the indole ring of this compound offers a prime site for chemical modification, known as N-functionalization. This process is crucial for altering the molecule's electronic properties, solubility, and biological activity. Furthermore, protecting the indole nitrogen is a common strategy in multi-step syntheses to prevent unwanted side reactions.

The N-H proton of the indole can be removed by a base, rendering the nitrogen nucleophilic and amenable to reaction with various electrophiles. This allows for the introduction of a wide array of substituents at the N-1 position. For instance, N-alkylation and N-arylation can be achieved through reactions with alkyl or aryl halides. Copper-catalyzed cross-coupling reactions are also employed to form N-aryl or N-heteroaryl bonds. researchgate.net The absence of the N-H peak in the infrared (IR) spectrum of the product, typically found around 3300 cm⁻¹, confirms successful N-substitution. researchgate.net

In the context of complex total synthesis, the indole N-H can interfere with certain reagents or reaction conditions. Therefore, the temporary installation of a protecting group is often necessary. An ideal protecting group should be easy to introduce, stable under the desired reaction conditions, and readily removable without affecting other functional groups in the molecule. researchgate.net Common protecting groups for the indole nitrogen include carbamates like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), and sulfonyl derivatives such as tosyl (Ts) and benzenesulfonyl (Bs). researchgate.netsynarchive.com The choice of protecting group depends on the specific reaction sequence planned. For example, the methoxymethyl (MOM) group has been used to suppress certain side reactions during reductive aminations of indole-3-carboxaldehydes. researchgate.net Another notable protecting group is the allyloxycarbonyl (Aloc) group, which has been shown to be effective in preventing side reactions during peptide synthesis involving tryptophan, an amino acid containing an indole ring. nih.gov

Below is a table summarizing common protecting groups for the indole nitrogen and the conditions for their removal.

| Protecting Group | Abbreviation | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Strong acids (e.g., TFA) |

| Benzyloxycarbonyl | Cbz | Hydrogenolysis (H₂, Pd/C) |

| Tosyl (p-Toluenesulfonyl) | Ts | Strong bases (e.g., NaOH, KOH), Reductive conditions |

| Benzenesulfonyl | Bs | Strong bases |

| Methoxymethyl | MOM | Acidic hydrolysis |

| Allyloxycarbonyl | Aloc | Pd(0) catalysis |

Participation in Multicomponent Reactions and Heterocycle Synthesis

The aldehyde functionality at the C-3 position makes this compound a valuable building block in multicomponent reactions (MCRs). MCRs are one-pot processes where three or more reactants combine to form a single product that incorporates most or all of the atoms of the starting materials. beilstein-journals.org This synthetic strategy is highly efficient and atom-economical, allowing for the rapid generation of molecular complexity.

This compound can serve as the carbonyl component in several named MCRs. For example, in the Ugi four-component reaction (U-4CR) , an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form an α-acylamino amide. nih.gov Similarly, in the Passerini three-component reaction (P-3CR) , an aldehyde, a carboxylic acid, and an isocyanide combine to yield an α-acyloxy carboxamide. beilstein-journals.org The indole moiety remains intact during these transformations, leading to the formation of complex, peptide-like structures bearing the 6-isopropylindole (B1602566) scaffold.

The reactivity of this compound also extends to the synthesis of various heterocyclic systems. The aldehyde group can undergo condensation reactions with a variety of dinucleophiles to construct new rings. For instance, reaction with hydrazines can lead to the formation of pyrazoles, while reaction with β-ketonitriles or β-aminoacrylonitriles can afford 5-aminopyrazoles. researchgate.net Schiff base formation, resulting from the reaction of the aldehyde with primary amines, is a common initial step in many of these heterocycle syntheses. researchgate.net The resulting imine can then undergo intramolecular cyclization or participate in cycloaddition reactions. The Povarov reaction, a multicomponent reaction variant, utilizes an aldehyde, an aniline (B41778), and an olefin to construct tetrahydroquinolines. nih.gov

The table below outlines some prominent multicomponent reactions where an aldehyde, such as this compound, is a key reactant.

| Multicomponent Reaction | Reactants | Product |

| Ugi Reaction (4-CR) | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide |

| Passerini Reaction (3-CR) | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide |

| Asinger Reaction (4-CR) | Aldehyde, α-Halo Ketone, Ammonia, Sodium Hydrosulfide | Thiazoline |

| Povarov Reaction (3-CR) | Aldehyde, Aniline, Olefin | Tetrahydroquinoline |

Design and Synthesis of Derivatives and Analogues of 6 Isopropylindole 3 Carboxaldehyde

Structural Modification at the Isopropyl Group

Modifications at the C6-isopropyl group are explored to investigate the steric and electronic requirements at this position for molecular interactions. While less common than modifications at other sites, altering the isopropyl group can be a key strategy in optimizing a compound's properties.

Research into related complex natural products has shown that simplification of larger substituents to an isopropyl group can be a viable strategy that retains desired activity. mdpi.com For instance, in the synthesis of antimycobacterial peptide analogues, the reduction of a more complex side chain to an isopropyl group was found to be a promising simplification that maintained antimycobacterial potency. mdpi.com This suggests that for 6-isopropylindole-3-carboxaldehyde, this position is amenable to change.

Common synthetic transformations that could be applied to modify the isopropyl group include:

Oxidation: Benzylic oxidation could introduce a hydroxyl or carbonyl group, transforming the isopropyl into an isopropenyl or an acetyl group, thereby altering the electronics and hydrogen-bonding capabilities.

Replacement: The isopropyl group could be replaced entirely through a multi-step synthesis starting from a different substituted aniline (B41778) or indole (B1671886) precursor. For example, using a precursor with a different alkyl, alkoxy, or halogen substituent at the corresponding position would lead to a diverse set of analogues.

Functionalization of the Indole Ring System

The indole ring itself offers multiple sites for functionalization, with the indole nitrogen (N1) and the C2, C4, C5, and C7 positions being primary targets for modification.

N-Alkylation and N-Acylation: The nitrogen atom of the indole ring is a common site for modification. ekb.eg The N-H group can be deprotonated with a suitable base and reacted with various electrophiles.

N-Alkylation: Introducing alkyl or benzyl (B1604629) groups at the N1 position is a routine modification. For example, N-alkylation of 1H-indole-3-carbaldehyde has been achieved using alkyl halides in a solvent mixture of acetonitrile (B52724) and DMF. mdpi.com This method is directly applicable to the 6-isopropyl analogue.

N-Acylation: A variety of N-acyl derivatives can be synthesized with high yields using aliphatic and aromatic acyl chlorides in the presence of a base like triethylamine. researchgate.net

C-H Functionalization: Direct C-H functionalization offers an efficient route to introduce substituents without pre-functionalizing the starting material. chim.it Copper-catalyzed cross-dehydrogenative coupling reactions, for instance, have been used to connect indoles with other heterocyclic systems. chim.it Studies have shown that N-isopropylindole tolerates such reaction conditions well, suggesting the 6-isopropylindole (B1602566) scaffold would also be a suitable substrate for these types of transformations at other positions of the indole ring. chim.it

A patent for the synthesis of Toll-like receptor (TLR) inhibitors describes the synthesis of 5-Bromo-2-iodo-3-isopropyl-1H-indole as a key intermediate. google.com This demonstrates a practical approach to introducing functional groups (halogens) at the C2 and C5 positions, which can then be used for further cross-coupling reactions to build more complex derivatives. google.com

Hybrid Molecule and Conjugate Synthesis

Creating hybrid molecules involves covalently linking the this compound scaffold to other distinct chemical moieties, such as other heterocycles, amino acids, or nucleobases. nih.govbeilstein-journals.org This approach aims to combine the properties of both parent molecules or to target multiple biological pathways.

A primary method for this is through reactions involving the C3-aldehyde group.

Schiff Base Formation: The aldehyde can readily undergo condensation reactions with primary amines to form Schiff bases (imines). This strategy has been used to synthesize novel heterocyclic Schiff bases from indole-3-carboxaldehyde (B46971) and various L-amino acids (like histidine and leucine) or aminophenols. nih.gov These methods can be directly applied to this compound to conjugate it with amino acids or other amine-containing molecules.

Knoevenagel Condensation: The aldehyde can react with active methylene (B1212753) compounds, such as malononitrile, in a Knoevenagel condensation to extend the side chain at the C3 position, which can be a precursor step to more complex hybrid structures. researchgate.net

Peptide-Oligonucleotide Conjugates: Advanced methods involve the synthesis of conjugates with biomolecules. For example, Nα-(bromoacetyl)peptides can be coupled with thiol-bearing oligonucleotides. nih.gov While not directly starting from an indole, this principle of conjugation can be adapted, where a derivative of this compound is functionalized with a suitable group for linking to peptides or other macromolecules.

The following table summarizes representative reactions for creating hybrid molecules from an indole-3-carboxaldehyde core.

| Reaction Type | Reactants | Product Type |

| Schiff Base Formation | Indole-3-carboxaldehyde, L-Amino Acid | Amino Acid Conjugate |

| Knoevenagel Condensation | Indole-3-carboxaldehyde, Malononitrile | C3-Vinylnitrile Derivative |

| Hydrazone Formation | Indole-3-carboxaldehyde, Phenylhydrazine | Phenylhydrazone Derivative |

Structure-Activity Relationship Studies in Derivative Design

Structure-activity relationship (SAR) studies are crucial for understanding how specific structural modifications influence the biological activity of the resulting analogues. researchgate.net These studies involve synthesizing a library of related compounds and evaluating them in biological assays.

For indole-based compounds, SAR studies often focus on optimizing substituents at various positions to improve potency and pharmacokinetic properties. nih.gov For instance, in the development of hepatitis C (HCV) NS4B inhibitors based on a 6-(indol-2-yl)pyridine-3-sulfonamide scaffold, SAR investigations focused on finding the optimal combination of substituents at the indole N-1, C-5, and C-6 positions. nih.gov

In another example, SAR optimization of somatostatin (B550006) receptor subtype 5 (SSTR5) antagonists began with a lead compound of 1-isopropyl indole. nih.gov This initial structure was modified to produce 1-alkyl-4-arylindole analogues, which showed potent activity. nih.gov Further replacing the 4-aryl group with a cyclopropyl (B3062369) group yielded equally potent antagonists, demonstrating the impact of modifications at different ring positions while maintaining the N-isopropyl feature. nih.gov

A hypothetical SAR study on this compound derivatives might involve the variations shown in the table below.

| Base Scaffold | R1 (N1-position) | R2 (C5-position) | R3 (C3-position) | Potential Activity Trend |

| 6-isopropylindole | -H | -H | -CHO | Baseline |

| 6-isopropylindole | -CH₃ | -H | -CHO | Increased lipophilicity |

| 6-isopropylindole | -Benzyl | -H | -CHO | Potential for π-stacking interactions |

| 6-isopropylindole | -H | -F | -CHO | Altered electronic properties |

| 6-isopropylindole | -H | -H | -CH=N-Phenyl | Introduction of new interaction points |

Such studies help to build a model of the chemical features necessary for a desired effect, guiding the design of more effective molecules. researchgate.netnih.gov

Advanced Analytical and Spectroscopic Characterization Techniques

Application of Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular structure of 6-Isopropylindole-3-carboxaldehyde. By analyzing the chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and signal multiplicity, a detailed picture of the atomic arrangement within the molecule can be constructed. rsc.org

In a typical ¹H NMR spectrum of an indole-3-carbaldehyde derivative, specific proton signals provide key structural information. For instance, the aldehyde proton (-CHO) characteristically appears as a singlet in the downfield region, often around 10.0 ppm. rsc.org The protons on the indole (B1671886) ring system exhibit distinct signals that can be assigned to their respective positions (e.g., H-2, H-4, H-5, H-7). The isopropyl group protons will present as a doublet for the methyl groups and a septet for the methine proton, with their integration values corresponding to the number of protons.

Similarly, ¹³C NMR spectroscopy provides complementary information by identifying the chemical environment of each carbon atom. The carbonyl carbon of the aldehyde group is typically observed in the range of 184-185 ppm. rsc.org The carbon atoms of the indole ring and the isopropyl group will also have characteristic chemical shifts. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish connectivity between protons and carbons, further confirming the structural assignment. researchgate.net

Below is a representative table of expected NMR data for indole-3-carbaldehyde derivatives, which serves as a reference for interpreting the spectra of this compound.

Table 1: Representative NMR Data for Indole-3-Carbaldehyde Derivatives

Mass Spectrometric Analysis for Molecular Identification and Fragmentation Patterns

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis. uni-saarland.de For this compound, with a molecular formula of C₁₂H₁₃NO, the monoisotopic mass is 187.0997 Da. uni.lu

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight. The fragmentation of the molecular ion provides a unique fingerprint of the compound. Common fragmentation pathways for indole derivatives include the loss of small neutral molecules. For instance, the fragmentation of this compound might involve the loss of a methyl group (CH₃) from the isopropyl substituent or the loss of carbon monoxide (CO) from the aldehyde group.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, which allows for the determination of the elemental composition with high accuracy. uni-saarland.de Collision-induced dissociation (CID) or tandem mass spectrometry (MS/MS) experiments can be performed to further investigate the fragmentation pathways and confirm the structure of the molecule. Predicted collision cross-section (CCS) values can also be used to aid in the identification of the compound. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. utdallas.edu The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

The most prominent peaks would include the N-H stretch of the indole ring, typically appearing as a medium to strong band in the region of 3100-3500 cm⁻¹. The C=O stretch of the aldehyde group will be a strong, sharp absorption around 1700-1740 cm⁻¹. uc.edu Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching from the isopropyl group will appear just below 3000 cm⁻¹. libretexts.org The C-H bending vibrations and C-C stretching vibrations of the aromatic and aliphatic parts of the molecule will contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹), which is unique for each compound. savemyexams.com

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Chromatographic Methods for Compound Separation and Purity Determination

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the determination of its purity. nih.gov High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. chromatographyonline.com

Both normal-phase and reversed-phase HPLC can be employed. In reversed-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The purity of the compound can be assessed by the presence of a single, sharp peak in the chromatogram. The retention time of the peak is characteristic of the compound under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature). ijrpc.com

Thin-Layer Chromatography (TLC) is another valuable tool for monitoring the progress of reactions and for preliminary purity assessment. nih.gov The retardation factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a given solvent system.

Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), can also be used for the analysis of volatile derivatives of this compound. nih.gov The purity is determined by the percentage area of the main peak in the gas chromatogram.

X-ray Diffraction for Crystalline Structure Elucidation

For this compound that exists as a crystalline solid, X-ray diffraction analysis can provide the definitive three-dimensional structure of the molecule in the solid state. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise arrangement of atoms, bond lengths, and bond angles can be determined.

Table 4: Chemical Compounds Mentioned

Mechanistic Insights and Computational Chemistry Studies

Elucidation of Reaction Mechanisms and Catalytic Cycles

The synthesis of indole-3-carboxaldehydes, including the 6-isopropyl derivative, is often achieved through formylation reactions. A primary method is the Vilsmeier-Haack reaction, which traditionally uses stoichiometric amounts of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). sioc-journal.cn The mechanism involves the formation of a Vilsmeier reagent (an electrophilic chloroiminium ion) from DMF and POCl₃. The electron-rich indole (B1671886) ring then attacks this electrophile, typically at the C3 position, leading to an intermediate that is subsequently hydrolyzed to yield the aldehyde.

Recent advancements have led to the development of catalytic versions of the Vilsmeier-Haack reaction. orgsyn.org These catalytic cycles, often employing a P(III)/P(V)=O cycle, reduce the need for stoichiometric hazardous reagents. orgsyn.org In such a cycle, a phosphine oxide catalyst can activate a halo-phosphonium ion, which then generates the electrophilic species for formylation. This catalytic approach is also suitable for late-stage formylation of complex indole-containing molecules. orgsyn.org When deuterated DMF (DMF-d₇) is used in these reactions, it provides a pathway to deuterated indole-3-carboxaldehydes, which are valuable as building blocks in the synthesis of deuterated bioactive molecules. orgsyn.org

Another synthetic approach involves the mechanochemical oximation of N-substituted indole-3-carboxaldehydes. This solvent-free method reacts the aldehyde with hydroxylamine hydrochloride and a base, offering a safer alternative to solution-phase reactions. nih.govnih.gov The mechanism involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of the aldehyde, followed by dehydration to form the oxime. nih.gov

Furthermore, the biological mechanism of action for the parent compound, indole-3-carboxaldehyde (B46971), has been investigated in the context of controlling plant pathogens like Fusarium solani. Studies show that it can induce the disintegration of the mitochondrial bilayer membrane of the pathogen. mdpi.com The compound was found to inhibit the activity of the mitochondrial electron transport chain complex I, leading to the accumulation of reactive oxygen species (ROS) like H₂O₂, which ultimately causes cell death. mdpi.com This provides insight into a potential antimicrobial mechanism that could be relevant for derivatives like 6-Isopropylindole-3-carboxaldehyde.

Stereochemical Aspects and Atropisomerism in Indole-Related Reactions

The introduction of substituents on the indole ring can lead to interesting stereochemical phenomena, particularly atropisomerism. Atropisomers are stereoisomers that arise from hindered rotation around a single bond, creating a chiral axis. academie-sciences.fr This is particularly relevant for N-aryl indoles or indoles with bulky substituents that restrict free rotation. nih.gov

Atropisomers are classified into three classes based on their rotational energy barrier and half-life for racemization. academie-sciences.fr

| Class | Rotational Barrier (kcal/mol) | Half-life (t₁/₂) at 300 K | Isolability |

|---|---|---|---|

| Class 1 | < 24 | < 1000 s | Not isolable at room temperature |

| Class 2 | 24 - 31 | 1000 s to 6 weeks | Isolable but may racemize over time |

| Class 3 | > 31 | > 6 weeks | Stable and easily isolable |

This table classifies atropisomers based on their rotational energy barriers and stability at room temperature. academie-sciences.fr

The synthesis of axially chiral indole-based frameworks is an area of active research. nih.govnih.gov For instance, transition-metal catalysis, using chiral complexes, has been employed for the enantioselective C-H functionalization of indoles to construct atropisomeric biaryls. nih.gov The steric hindrance provided by substituents is key to creating a significant rotational barrier. The isopropyl group at the C6 position of this compound, while not exceptionally large, could contribute to steric hindrance in derivatives, potentially leading to atropisomerism when combined with a bulky substituent at another position, such as the N1 or C7 position. nih.gov For example, studies on indometacin derivatives have shown that restricting rotation about the N-benzoyl bond can allow for the resolution of stable atropisomers. acs.org

Computational Modeling of Molecular Structure and Reactivity

Computational chemistry provides powerful tools for understanding the molecular structure and reactivity of indole derivatives. Density Functional Theory (DFT) is a commonly used method to investigate these properties. researchgate.netnih.gov For the related compound 1H-Indole-3-carbaldehyde, DFT calculations using the B3LYP functional and a 6-311++G(d,p) basis set have been used to optimize the molecular geometry. The results show good agreement with experimental data from X-ray diffraction. researchgate.net

These computational models can predict various molecular properties:

Vibrational Frequencies: Theoretical calculations can predict infrared (IR) and Raman spectra, which can be compared with experimental results to confirm the molecular structure. nih.gov

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

Charge Distribution: Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps are used to study charge delocalization and identify reactive sites. researchgate.netnih.gov The MEP surface visually indicates electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net

Reactivity Descriptors: Fukui functions can be calculated to predict the most likely sites for nucleophilic, electrophilic, and radical attacks. nih.gov

These computational approaches, while often performed on the parent indole-3-carboxaldehyde or its simpler derivatives, are directly applicable to this compound to understand how the isopropyl group influences its electronic structure and reactivity.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are invaluable techniques. nih.govthescipub.com These in silico methods predict how a ligand, such as our compound of interest, might bind to the active site of a biological target, typically a protein or enzyme. thescipub.com

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves:

Defining the 3D structures of the ligand (e.g., this compound) and the target protein.

Sampling a large number of possible conformations and orientations of the ligand within the protein's binding site.

Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose. A lower binding energy generally indicates a more stable and favorable interaction. mdpi.com

Docking studies on various indole-3-carboxaldehyde derivatives have shown potential interactions with numerous targets, including urease, human lanosterol 14α-demethylase, and proteins implicated in cancer. nih.govnih.govmdpi.com The interactions often involve hydrogen bonds with the aldehyde group and pi-stacking interactions with the indole ring system. nih.gov

Molecular Dynamics (MD) Simulations complement docking studies by providing insights into the dynamic behavior of the ligand-protein complex over time. nih.govthescipub.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. nih.gov This allows researchers to:

Assess the stability of the docked pose. mdpi.com

Observe conformational changes in both the ligand and the protein upon binding.

Analyze the persistence of key intermolecular interactions, such as hydrogen bonds, throughout the simulation. researchgate.net

By analyzing metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), scientists can evaluate the stability of the complex and the flexibility of different parts of the protein, respectively. mdpi.comresearchgate.net These simulations provide a more realistic and dynamic picture of the molecular recognition process than static docking alone. rsc.org

Applications and Research Directions for 6 Isopropylindole 3 Carboxaldehyde

Role as a Precursor in Complex Organic Synthesis

The indole-3-carboxaldehyde (B46971) framework is a key intermediate in the synthesis of a wide array of bioactive compounds and complex heterocyclic structures. researchgate.net The aldehyde group is particularly reactive, readily participating in carbon-carbon and carbon-nitrogen bond-forming reactions, making it a valuable building block for chemists. researchgate.net

Intermediate in Pharmaceutical and Agrochemical Synthesis

While direct synthesis examples for pharmaceuticals and agrochemicals starting specifically from 6-isopropylindole-3-carboxaldehyde are not extensively detailed in the reviewed literature, the broader class of indole-3-carboxaldehyde derivatives serves as crucial precursors for numerous biologically active molecules. researchgate.net The structural motif is found in compounds with a wide range of therapeutic properties, including anti-inflammatory, anticancer, antibacterial, and antiviral activities. nih.govresearchgate.net

In the agrochemical sector, indole (B1671886) derivatives have been investigated for their potential as pesticides. For instance, the related compound indole-3-carboxaldehyde has shown efficacy in controlling root rot in Scutellaria baicalensis by targeting the mitochondria of the pathogenic fungus Fusarium solani. mdpi.com This suggests that derivatives like this compound could be explored for the development of new agrochemical agents.

Building Block for Novel Heterocyclic Scaffolds

The chemical reactivity of the aldehyde function on the indole core makes this compound a valuable starting material for constructing more complex heterocyclic systems. researchgate.net The condensation of the aldehyde with various amines can produce Schiff bases, which themselves are versatile intermediates. nih.gov

Research on related indole aldehydes has demonstrated their utility in synthesizing a variety of heterocyclic structures:

1,6,6aλ4-Triheterapentalenes : Synthesized from isothiazole-5-carbaldehyde, showcasing the transformation of an aldehyde group on a heterocycle into a more complex fused ring system. rsc.org

Pyridones : Ethyl 3-cyano-6-styryl-2-pyridone-4-carboxylates have been synthesized from δ-unsaturated 1,3-diketo-esters, indicating the potential for indole aldehydes to participate in multicomponent reactions to build substituted pyridone rings. rsc.org

Schiff Base Derivatives : Novel heterocyclic Schiff bases have been synthesized through the condensation of indole-3-carboxaldehyde with various amino acids and aminophenols, demonstrating the creation of new complex structures with potential biological applications. nih.gov

These examples highlight the potential of this compound as a foundational element for generating diverse and potentially bioactive heterocyclic scaffolds.

Biological Activity Investigations and Receptor Interactions

The indole nucleus is a privileged structure in medicinal chemistry, and its derivatives are actively investigated for their interactions with various biological targets.

Studies on Interaction with Biological Receptors and Cellular Pathways

Indole-3-carboxaldehyde, a metabolite of tryptophan, has been shown to interact with key cellular receptors and signaling pathways, particularly in the context of immune homeostasis. nih.govunipg.it It acts as a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in regulating immune responses and maintaining intestinal barrier integrity. nih.govunipg.itresearchgate.net

Key findings on the closely related indole-3-carboxaldehyde include:

Activation of the AhR/IL-22/IL-18 Axis : Administration of indole-3-aldehyde was found to stimulate the production of IL-22, which in turn promotes IL-18 expression. nih.gov This pathway is crucial for protection against Candida infection in murine models of vulvovaginal candidiasis. nih.gov

Regulation of Intestinal Homeostasis : As a microbial tryptophan metabolite, indole-3-carboxaldehyde regulates intestinal mucosal homeostasis by acting as an AhR ligand. nih.govunipg.it This activity is being explored for its therapeutic potential in metabolic syndrome. nih.gov

Inhibition of Inflammatory Pathways : Indole-3-carboxaldehyde has been shown to alleviate lipopolysaccharide (LPS)-induced intestinal inflammation by inhibiting the production of reactive oxygen species (ROS) and blocking the NF-κB/NLRP3 inflammatory pathway in intestinal epithelial cells. mdpi.com

These studies on the parent compound suggest that this compound could exhibit similar or modulated activities, making it a person of interest for investigating interactions with these and other cellular pathways.

Exploration of Enzyme Inhibitory Properties (e.g., Xanthine (B1682287) Oxidase)

The inhibition of enzymes is a common mechanism of action for many therapeutic drugs. Xanthine oxidase is a key enzyme in purine (B94841) metabolism, and its inhibition is a therapeutic strategy for managing hyperuricemia and gout. nih.gov

Research has shown that the indole scaffold is a promising feature for xanthine oxidase inhibitors. A study on isatin-indole-3-carboxaldehyde hybrids identified them as a new class of xanthine oxidase inhibitors. nih.gov Although specific data for the 6-isopropyl derivative is not available, another study highlighted that for a series of 2-(indol-5-yl)thiazole derivatives, the presence of an isopropyl group at the 1st position of the indole ring was beneficial for potent xanthine oxidase inhibitory activity. nih.gov This suggests that the isopropyl group on the 6-position of indole-3-carboxaldehyde could be a favorable feature for enzyme inhibition.

Table 1: IC50 Values of Selected Xanthine Oxidase Inhibitors

| Compound Class/Number | Structure Description | Target Enzyme | IC50 Value |

| Compound 5 | N-(1,3-diaryl-3-oxopropyl)amide derivative | Xanthine Oxidase | 5.3 µM nih.gov |

| Compound 6 | N-(1,3-diaryl-3-oxopropyl)amide derivative | Xanthine Oxidase | 2.45 µM nih.gov |

| Compound 23 | 2-(indol-5-yl)thiazole derivative | Xanthine Oxidase | 3.5 nM nih.gov |

| Compound 43 | 3,4-dihydroxy-5-nitrobenzaldehyde | Xanthine Oxidase | 3 µM nih.gov |

Investigation of Aryl Hydrocarbon Receptor Agonism

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in mediating cellular responses to various endogenous and exogenous compounds. nih.gov Indole derivatives, particularly those derived from tryptophan metabolism by the gut microbiota, are recognized as important endogenous AhR ligands. nih.govunipg.it

Indole-3-carboxaldehyde (I3A or 3-IAld) has been identified as a significant AhR agonist. nih.govunipg.it Studies have demonstrated that:

I3A, produced by gut bacteria like Lactobacillus reuteri, activates both murine and human AhR. unipg.it

This activation of AhR by I3A is crucial for regulating intestinal mucosal homeostasis, including preserving epithelial barrier integrity and modulating local immune responses. nih.govunipg.itresearchgate.net

Targeting the AhR with I3A has shown protective effects in a murine model of metabolic syndrome and vulvovaginal candidiasis. nih.govnih.gov

Furthermore, studies on various methyl- and methoxy-substituted indoles have revealed that the position and nature of the substituent significantly influence their ability to act as AhR agonists or antagonists. researchgate.net For example, 4-methylindole (B103444) and 7-methoxyindole (B1360046) were found to be effective AhR agonists. researchgate.net This structure-activity relationship underscores the potential for the 6-isopropyl group in this compound to modulate AhR binding and activity, making it a valuable compound for further investigation in this area.

Table 2: Investigated Biological Activities of Indole-3-Carboxaldehyde and Derivatives

| Compound/Derivative | Biological Target/Pathway | Observed Effect | Research Model |

| Indole-3-carboxaldehyde | Aryl Hydrocarbon Receptor (AhR) | Agonist activity, regulation of intestinal homeostasis. nih.govunipg.it | Murine models nih.gov |

| Indole-3-carboxaldehyde | IL-22/IL-18 Axis | Stimulates IL-22 and IL-18 production. nih.gov | Murine model of VVC nih.gov |

| Indole-3-carboxaldehyde | NF-κB/NLRP3 Inflammasome | Inhibition of activation. mdpi.com | Intestinal epithelial cells mdpi.com |

| Isatin-indole-3-carboxaldehyde hybrids | Xanthine Oxidase | Inhibitory activity. nih.gov | In vitro assays nih.gov |

| 4-Methylindole | Aryl Hydrocarbon Receptor (AhR) | Agonist activity. researchgate.net | Reporter gene assays researchgate.net |

| 7-Methoxyindole | Aryl Hydrocarbon Receptor (AhR) | Agonist activity. researchgate.net | Reporter gene assays researchgate.net |

Antioxidant Activity Evaluation

The indole nucleus is a significant component in many natural and synthetic compounds and is recognized for its antioxidant properties. derpharmachemica.comresearchgate.net The evaluation of the antioxidant potential of indole derivatives, including structures related to this compound, is a key area of research. This assessment is typically conducted using various in vitro models that measure the compound's ability to scavenge free radicals or inhibit oxidative processes. derpharmachemica.com

Commonly employed methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay and the microsomal lipid peroxidation (LPO) inhibition assay. derpharmachemica.comresearchgate.net In the DPPH assay, the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical is measured by a decrease in absorbance, which is typically observed as a color change. derpharmachemica.comnih.gov The LPO assay measures the inhibition of the oxidative degradation of lipids, a process that generates harmful byproducts like malondialdehyde (MDA). derpharmachemica.com

Research on various indole-3-carboxaldehyde analogues has demonstrated that modifications to the core structure significantly influence their antioxidant activity. For instance, studies have shown that while the base molecule, indole-3-carboxaldehyde, exhibits considerable antioxidant activity, certain substitutions can enhance this property. derpharmachemica.comijpsjournal.com The introduction of aryl amine groups to the indole-3-carboxaldehyde structure has been found to significantly boost antioxidant capabilities. derpharmachemica.com Specifically, derivatives with electron-donating groups, such as a methoxy (B1213986) substituent on a phenolic moiety, have displayed superior activity, in some cases even exceeding that of standard antioxidants like butylated hydroxy anisole (B1667542) (BHA). derpharmachemica.comresearchgate.net

The mechanism behind the antioxidant action of these indole derivatives is believed to involve the stabilization of the indolyl radical and the presence of an unsubstituted indole nitrogen atom, which are crucial for the observed activity. nih.gov The nature of the substituent at the C-3 position of the indole ring plays a significant role in modulating these antioxidant properties. nih.gov

Table 1: Antioxidant Activity of Indole-3-Carboxaldehyde Derivatives in DPPH Assay This table presents a summary of findings from studies on related compounds, illustrating the effect of different substituents on antioxidant activity.

| Compound/Derivative | Assay | Key Finding | Reference |

|---|---|---|---|

| Indole-3-carboxaldehyde | DPPH | Shows considerable baseline activity. | derpharmachemica.com |

| Indole-3-carboxaldehyde-Aryl Amine Conjugates | DPPH & LPO | Coupling with aryl amines significantly enhances antioxidant activity. | derpharmachemica.com |

| Indole-3-carboxaldehyde Derivative (Compound 5f) | DPPH | Exhibited superior activity compared to other analogues and the standard, BHA. | derpharmachemica.comresearchgate.net |

| C-3 Substituted Indole with Pyrrolidinedithiocarbamate | DPPH & Fe3+-Fe2+ reducing | Most active radical scavenger and reducer among the tested series. | nih.gov |

Development of Chemical Probes and Screening Tools

The unique chemical structure of this compound, featuring a fluorescent indole core and a reactive aldehyde group, makes it a valuable scaffold for the development of specialized chemical tools for biological research.

Utility in Fluorescent Probe Design

Indole and its derivatives are well-known for their intrinsic fluorescence, a property that has been widely exploited in the design of fluorescent probes. mdpi.comresearchgate.net These probes are molecular tools that can detect and signal the presence of specific analytes or changes in their local environment through a change in their fluorescence properties. mdpi.com The aldehyde group on the indole ring, as in this compound, provides a reactive handle for designing "reaction-based" probes. rsc.org

One common strategy involves the reaction of the aldehyde group with specific biological molecules. For example, aldehydes can react with the N-terminus of the amino acid cysteine to form a thiazolidine (B150603) ring. rsc.org This cyclization reaction can be designed to cause a significant shift in the fluorescence emission of the indole fluorophore, allowing for the selective detection of cysteine over other biothiols like glutathione. rsc.org Indole-based probes have been developed for various applications, including the detection of metal ions like Al³⁺, pH changes, and biologically important molecules such as cyanide. mdpi.comnih.govrsc.org The design of these probes often leverages the donor-π-acceptor (D-π-A) architecture, where the indole moiety acts as an electron donor. mdpi.com The photophysical properties, such as the wavelength of maximum emission, can be finely tuned by modifying the substituents on the indole ring. researchgate.net

Application as Pro-chromogenic Substrates in Enzyme Assays

A pro-chromogenic substrate is a compound that is initially colorless or non-colored but is transformed into a colored product (a chromophore) by an enzymatic reaction. haemochrom.de This color change can be measured spectrophotometrically to determine the activity of the enzyme. haemochrom.de

While direct application of this compound as a pro-chromogenic substrate is not extensively documented, its structure suggests potential in this area. The indole ring itself is a chromophore. Chemical modifications that mask or alter its chromogenic properties, which can then be reversed by a specific enzyme, could form the basis of an assay. The aldehyde group offers a site for such modifications. For instance, an enzyme could catalyze a reaction (e.g., oxidation or cleavage of a linked group) that alters the electronic conjugation of the indole system, leading to the formation or release of a colored substance. Synthetic substrates for enzyme assays often consist of a specific amino acid sequence linked to a chromogen group like p-nitroaniline (pNA), which is released as a yellow product upon enzymatic cleavage. haemochrom.de A similar principle could be applied by linking a specific peptide or sugar moiety to the indole structure via the aldehyde group, creating a substrate for proteases or glycosidases, respectively. helierscientific.comnih.gov The enzymatic cleavage would release the indole-containing fragment, resulting in a measurable colorimetric or fluorometric signal.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.